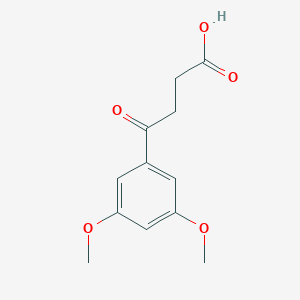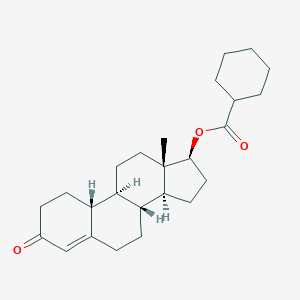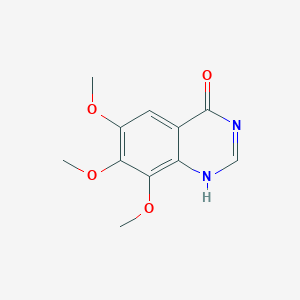
6,7,8-trimethoxyquinazolin-4(3H)-one
Overview
Description
6,7,8-Trimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of three methoxy groups attached to the quinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
Quinazoline derivatives are known to interact with various targets, including epidermal growth factor receptors (egfr) and vascular endothelial growth factor receptors (vegfr) .
Mode of Action
It is known that quinazoline derivatives can inhibit the activity of their targets, such as egfr and vegfr, by binding to their atp-binding sites . This inhibits the phosphorylation and activation of these receptors, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
Inhibition of egfr and vegfr can disrupt several downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Quinazoline derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Inhibition of egfr and vegfr can lead to decreased cell proliferation, increased apoptosis, and reduced angiogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
Biochemical Analysis
Biochemical Properties
6,7,8-Trimethoxyquinazolin-4(3H)-one has been found to interact with certain enzymes and proteins. For instance, it has been shown to bind to the human PDE1B enzyme . The nature of these interactions is likely to be complex and may involve multiple binding sites and conformational changes.
Cellular Effects
The compound has been evaluated for its ability to inhibit tumor cells such as PC3, A431, Bcap-37, and BGC823 . It has been found to be a potent inhibitor, with IC50 values ranging from 5.8 to 9.8 microM in in vitro assays .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been shown to bind to the human PDE1B enzyme , which could potentially lead to changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trimethoxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization with anthranilic acid in the presence of a suitable catalyst to form the quinazoline ring.
Oxidation: The intermediate product is then oxidized to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
6,7,8-Trimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Scientific Research Applications
6,7,8-Trimethoxyquinazolin-4(3H)-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit tumor cell growth.
Biological Research: The compound is used in the study of enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of other biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
6,7,8-Trimethoxyquinazoline: Lacks the 4(3H)-one group but shares similar methoxy substitutions.
4-Aminoquinazoline: Contains an amino group at the 4-position instead of the 4(3H)-one group.
6,7,8-Trimethoxy-4-chloroquinazoline: Has a chloro group at the 4-position.
Uniqueness
6,7,8-Trimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 4(3H)-one group, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-19-0 | |
| Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


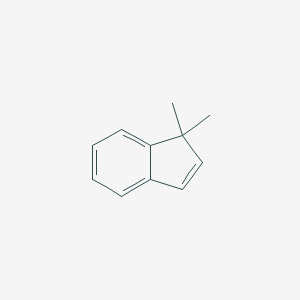


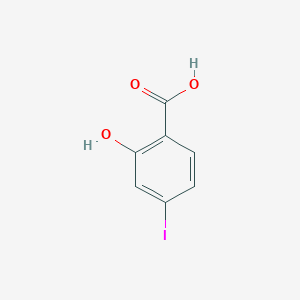
![Spiro[fluorene-9,2'-oxetan]-4'-imine, N-sec-butyl-3'-ethyl-3'-phenyl-](/img/structure/B103324.png)
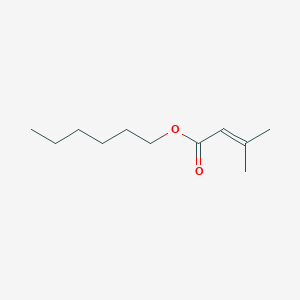


![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
![N-[(Z)-(2-methylcyclohexylidene)amino]pyridine-4-carboxamide](/img/structure/B103336.png)
